- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,

Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

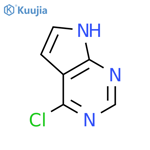

![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://it.kuujia.com/scimg/cas/941685-26-3x500.png)

941685-26-3 structure

Nome del prodotto:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

Numero CAS:941685-26-3

MF:C12H18ClN3OSi

MW:283.829322338104

MDL:MFCD11857752

CID:821469

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- AK122028

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- C12H18ClN3OSi

- YWBDBLXIRAQZIH-UHFFFAOYSA-N

- BCP17266

- 6058AC

- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

-

- MDL: MFCD11857752

- Inchi: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3

- Chiave InChI: YWBDBLXIRAQZIH-UHFFFAOYSA-N

- Sorrisi: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C

Proprietà calcolate

- Massa esatta: 283.09100

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 18

- Conta legami ruotabili: 5

- Complessità: 275

- Superficie polare topologica: 39.9

Proprietà sperimentali

- Densità: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilità: Insuluble (5.4E-3 g/L) (25 ºC),

- PSA: 39.94000

- LogP: 3.39700

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Codice categoria di pericolo: 22

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Inert atmosphere,2-8°C

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 5g |

¥244.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1102583-500g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 500g |

$3200 | 2024-06-05 | |

| abcr | AB263669-10 g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-26-3 | 10 g |

€248.70 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

¥58.00 | 2024-04-24 | |

| Ambeed | A200620-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

$12.0 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1102583-100g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 100g |

$1200 | 2024-06-05 | |

| Chemenu | CM103625-25g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 25g |

$1099 | 2021-08-06 | |

| Chemenu | CM103625-1g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 1g |

$137 | 2021-08-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 95% | 10g |

$150 | 2023-09-07 | |

| TRC | C351280-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 1g |

$ 215.00 | 2022-06-01 |

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Riferimento

- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

Riferimento

- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

Riferimento

- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C

1.2 12 h, 20 °C

1.2 12 h, 20 °C

Riferimento

- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

Riferimento

- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Riferimento

- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

Riferimento

- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

Riferimento

- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

Riferimento

- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

Riferimento

- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt

1.2 1 h, cooled

1.3 Reagents: Water

1.2 1 h, cooled

1.3 Reagents: Water

Riferimento

- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Riferimento

- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

Riferimento

- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled

1.2 cooled

1.3 Reagents: Water

1.2 cooled

1.3 Reagents: Water

Riferimento

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Letteratura correlata

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) Prodotti correlati

- 206194-18-5(3-Amino-3-(furan-2-yl)propan-1-ol)

- 1261962-37-1(4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol)

- 2411237-84-6(Methyl 3-[(methylsulfonimidoyl)methyl]benzoate)

- 1511101-11-3(3-(5-chloro-2-fluorophenyl)propane-1-thiol)

- 2229277-13-6(2-methoxy-2-(4-methoxy-2-methylphenyl)propan-1-amine)

- 2092001-87-9(2-(2,3-Difluoro-6-nitrophenyl)acetamide)

- 2225180-99-2(2-Chloro-5-methoxy-4-cyclopropylphenylboronic acid)

- 2137982-55-7(Sodium 1-cyclopentanecarbonylpiperidine-3-sulfinate)

- 2230807-48-2(2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride)

- 1852107-98-2(5-(Quinolin-3-yl)-1,2-oxazol-3-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

Purezza:99%

Quantità:100g

Prezzo ($):434.0